1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole
Description
1-[(1-Phenylcyclopropyl)carbonyl]-1H-imidazole is an organic compound with the molecular formula C13H12N2O It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Properties
IUPAC Name |
imidazol-1-yl-(1-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-12(15-9-8-14-10-15)13(6-7-13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJXLIQUENOXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole typically involves the reaction of 1-phenyl-1-cyclopropanecarboxylic acid with imidazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl-imidazole bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Phenylcyclopropyl)carbonyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[(1-Phenylcyclopropyl)carbonyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the phenylcyclopropyl group can interact with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-cyclopropanecarboxylic acid: A precursor in the synthesis of 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole.
Carbonyldiimidazole: Another imidazole derivative used in peptide synthesis and organic reactions.
Uniqueness
1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole is unique due to its combination of a cyclopropyl group and an imidazole ring, which imparts distinct chemical and biological properties.
Biological Activity
1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a phenylcyclopropyl carbonyl group. This structural configuration is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole |
| Molecular Formula | C13H13N3O |
| Molecular Weight | 229.26 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
The biological activity of 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to modulate signaling pathways that are crucial in various cellular processes, including:
- Enzyme Inhibition : It exhibits inhibitory effects on certain phosphoinositide pathways, which are involved in cell signaling.
- Receptor Interaction : The compound has potential interactions with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades.
Biological Activity
Recent studies have explored the biological activities of 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole, revealing several key findings:
Anticancer Properties
Research indicates that this compound may possess anticancer properties by inhibiting tumor cell proliferation. For instance:
- In vitro Studies : Cell line assays have demonstrated that the compound can reduce the viability of cancer cells at micromolar concentrations.
- Mechanistic Insights : It appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective potential:
- Neurotransmitter Modulation : It may modulate neurotransmitter levels, particularly affecting glutamate and dopamine pathways, which are critical in neurodegenerative diseases.
- Animal Models : In rodent models of neurodegeneration, treatment with this compound has shown promise in improving cognitive function and reducing neuroinflammation.
Case Studies
A series of case studies have documented the effects of 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole in various biological contexts:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound reduced cell viability by approximately 70% at a concentration of 5 µM after 48 hours.
- : Suggests potential for development as an anticancer agent.
-
Neuroprotection Study :
- Objective : Assess neuroprotective effects in models of Alzheimer’s disease.
- Findings : Significant reduction in amyloid-beta plaques and improved memory performance in treated mice.
- : Indicates a role in modulating neurodegenerative processes.
Comparative Analysis
To better understand the unique properties of 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole, it is useful to compare it with other similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole | Anticancer, Neuroprotective | ~5 |
| Imidazole Derivative A | Anticancer | ~10 |
| Imidazole Derivative B | Neuroprotective | ~20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
